4-Methyl-3-(4-propoxybenzoyl)pyridine
Description
4-Methyl-3-(4-propoxybenzoyl)pyridine is a pyridine derivative featuring a methyl group at the 4-position and a 4-propoxybenzoyl substituent at the 3-position.
Properties
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-10-19-14-6-4-13(5-7-14)16(18)15-11-17-9-8-12(15)2/h4-9,11H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKHSISBGOXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves several steps. One common method includes the reaction of 4-methylpyridine with 4-propoxybenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
4-Methyl-3-(4-propoxybenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry
4-Methyl-3-(4-propoxybenzoyl)pyridine serves as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Common Reactions:
- Oxidation: Can be oxidized to form nitrogen oxides.
- Reduction: Can be reduced to yield alcohols or amines.
- Substitution Reactions: Can undergo nucleophilic substitution reactions, leading to various derivatives.
| Reaction Type | Major Products |
|---|---|
| Oxidation | Nitrogen oxides |
| Reduction | Alcohols, Amines |
| Substitution | Various substituted pyridines |
Research indicates that this compound may exhibit potential biological activities :
Medical Applications
The compound is under investigation for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new pharmaceuticals aimed at treating various diseases.
Case Studies
A notable case study focused on the synthesis and biological evaluation of pyridine derivatives similar to this compound. The study revealed that structural modifications significantly influenced biological activity. Compounds with propoxy substituents exhibited enhanced interactions with biological targets compared to their unsubstituted counterparts.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-propoxybenzoyl)pyridine involves its interaction with nicotinic acetylcholine receptors. As a ligand, it binds to these receptors, modulating their activity and leading to cognitive enhancement and anxiolytic effects. The compound’s favorable oral bioavailability and reduced activation of peripheral ganglionic type receptors contribute to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between 4-methyl-3-(4-propoxybenzoyl)pyridine and related compounds:
Key Observations:
- Substituent Effects: The propoxybenzoyl group in the target compound introduces steric bulk and a mixed electron-donating (ether) and electron-withdrawing (benzoyl) character. This contrasts with the electron-withdrawing trifluoromethyl group in 4-methyl-3-(trifluoromethyl)pyridine, which increases electrophilicity and reactivity .
- Molecular Weight and Applications: The higher molecular weight of this compound (261.30 vs. Imatinib-N-oxide’s larger size (509.60 g/mol) reflects its role as a pharmaceutical impurity, where structural modifications (e.g., N-oxide formation) impact metabolic stability .
Reactivity and Stability
- Coordination Chemistry: Pyridine derivatives with carbonyl groups (e.g., carboxamides in ) often act as ligands for metal ions. While this compound’s benzoyl group could coordinate metals, its bulky propoxy chain may hinder chelation compared to smaller ligands like methyl 4-methyl-3-(pyridine-4-carbonylamino)benzoate .
Oxidative Stability :
Unlike Imatinib-N-oxide, which incorporates a pyridine-N-oxide group, the target compound lacks oxidation-prone sites. This may confer greater stability under oxidative conditions, though direct comparative data are unavailable .
Industrial and Pharmaceutical Relevance
Discontinued Status :
The discontinued status of this compound contrasts with the commercial availability of 4-methyl-3-(trifluoromethyl)pyridine and pharmaceutical relevance of Imatinib-N-oxide . This may reflect challenges in synthesis, stability, or niche applicability.- Drug Development: Pyridine derivatives like Imatinib-N-oxide highlight the importance of substituent positioning in drug design.
Biological Activity
Introduction
4-Methyl-3-(4-propoxybenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula: C16H19NO2
- CAS Number: 1187171-77-2
Canonical SMILES
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to mimic natural substrates, potentially modulating biological pathways through inhibition or activation of enzymatic activity.
Pharmacological Profile
Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. Its potential as a cyclooxygenase-2 (COX-2) inhibitor aligns with the growing interest in compounds that target inflammatory pathways.
In Vitro Studies
In vitro studies have identified the compound as a potential COX-2 inhibitor. For instance, a study highlighted the synthesis and evaluation of related compounds, where specific derivatives demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 1.79 to 4.35 µM .
In Vivo Studies
In vivo experiments have shown that derivatives similar to this compound can reduce edema in carrageenan-induced rat paw models, suggesting anti-inflammatory effects .
Case Studies
- Anti-inflammatory Effects : A study on related compounds indicated that they could significantly inhibit edema formation in animal models, providing preliminary evidence for their use in treating inflammatory conditions .
- Analgesic Activity : Research has suggested that compounds within the same class can alleviate pain through modulation of COX pathways, indicating potential applications in pain management therapies .
Table 1: Biological Activity Comparison
| Compound Name | COX-2 IC50 (µM) | Selectivity Index | Anti-inflammatory Activity (%) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A | 1.79 | >16.7 | 59.86 |
| Compound B | 4.35 | TBD | TBD |
Note : TBD = To Be Determined.
Q & A
Q. What synthetic routes are recommended for 4-Methyl-3-(4-propoxybenzoyl)pyridine, and how can reaction conditions be optimized for yield?
Methodological Answer: A common approach involves coupling reactions between substituted benzoyl derivatives and pyridine precursors. For example, benzoylpiperidine derivatives (e.g., benzoyl chloride intermediates) can be synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation . To optimize yield:
- Use ethanol as a solvent for improved solubility and reduced side reactions, as demonstrated in oxidative ring-closure reactions of triazolopyridines .
- Introduce acetic acid as a catalyst to enhance reaction rates, as seen in hydrazine intermediate synthesis (e.g., 73% yield achieved with 10 drops of acetic acid) .
- Monitor reaction progress via TLC or NMR to terminate reactions at optimal conversion points .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C-NMR : Key features include aromatic proton signals (δ 7.0–8.5 ppm for pyridine and benzoyl groups) and methyl/propoxy group resonances (δ 1.0–3.5 ppm). Cross-validation with DEPT and COSY spectra resolves overlapping signals .
- FTIR : Look for C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~700–900 cm⁻¹) .
- HPLC : Use reverse-phase columns (C18) with methanol/water gradients to assess purity (>95% purity criteria) .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Store in sealed, airtight containers under inert gas (N₂/Ar) to prevent oxidation .
- Maintain temperature at 2–8°C in dark, dry conditions to avoid hydrolysis of the propoxy group .
- Monitor degradation via periodic NMR or HPLC analysis, especially after long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during synthesis?
Methodological Answer:
- Cross-validation : Combine NMR (1H, 13C, HSQC) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Crystallography : If crystalline, X-ray diffraction provides unambiguous structural confirmation, as seen in pyridine-carbonitrile derivatives .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify misassignments .
Q. What strategies enable scalable synthesis while adhering to green chemistry principles?
Methodological Answer:
- Replace toxic oxidants (e.g., Cr(VI) salts) with NaOCl, which minimizes waste and improves safety, as demonstrated in triazolopyridine synthesis (73% yield, room temperature) .
- Use ethanol/water solvent systems to reduce environmental impact .
- Employ continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization for bioactivity studies .
- Reactivity descriptors : Use Hammett constants (σ) for substituent effects on the benzoyl group to tailor reaction conditions .
Q. What experimental designs assess solubility and purification efficiency?
Methodological Answer:
- Solvent screening : Test polar (DMSO, ethanol) vs. nonpolar (hexane) solvents via gravimetric analysis .
- Recrystallization : Optimize solvent pairs (e.g., CHCl3/MeOH) using gradient cooling to enhance crystal purity .
- Column chromatography : Use silica/alumina columns with stepwise elution (e.g., 5–20% EtOAc in hexane) to isolate isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
